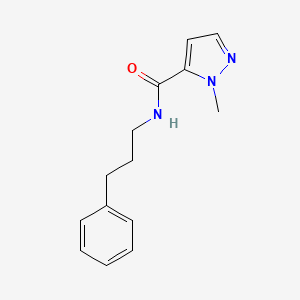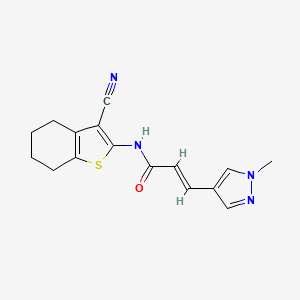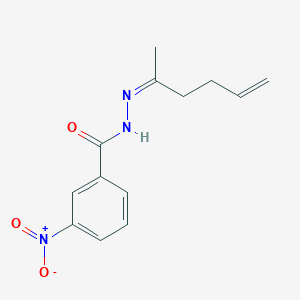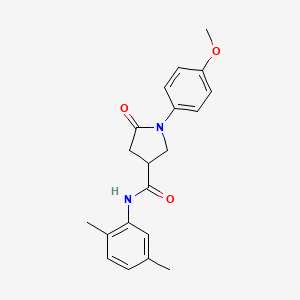
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes.
Mechanism of Action
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide selectively activates the CB2 receptor, which is primarily expressed in immune cells such as macrophages, monocytes, and T cells. CB2 activation has been shown to reduce inflammation and modulate immune responses, making it a promising target for therapeutic interventions.
Biochemical and Physiological Effects:
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. Additionally, 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells. However, one limitation is that 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has a relatively short half-life, which may limit its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide. One area of focus could be on developing more potent and selective CB2 agonists based on the structure of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide in various diseases, including cancer and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide and its effects on immune cell function.
Synthesis Methods
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropylamine with 1,3-dimethyl-2-nitrobenzene to form the corresponding amine. This amine is then reacted with 1H-pyrazole-5-carboxylic acid to yield 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The CB2 receptor, which 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide targets, has been shown to play a crucial role in modulating immune responses and reducing inflammation.
properties
IUPAC Name |
2-methyl-N-(3-phenylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-13(9-11-16-17)14(18)15-10-5-8-12-6-3-2-4-7-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGOQAMOZCUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)

![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile](/img/structure/B5483163.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5483170.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)
![2-(2-chlorophenyl)-4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5483198.png)

![1-(2-aminoethyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5483220.png)
![1-(4-butoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5483230.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5483253.png)